molecular formula C10H11NO2 B184414 5-Ethoxy-1H-indol-4-ol CAS No. 130570-26-2

5-Ethoxy-1H-indol-4-ol

Cat. No. B184414
CAS RN: 130570-26-2
M. Wt: 177.2 g/mol
InChI Key: LYZYLCBKDYUUES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-1H-indol-4-ol is an organic compound with the chemical structure C10H13NO2 . It appears as colorless crystals or solids at room temperature . It has high chemical activity due to the presence of ketone and ester functional groups . This compound is an important organic synthesis intermediate and has a wide range of applications in drug synthesis, natural product synthesis, and materials science .


Synthesis Analysis

The synthesis of this compound is usually completed by organic synthesis methods between compounds . Specific synthetic pathways include corresponding starting material reactions, ligand reactions, and oxidation reactions .


Molecular Structure Analysis

The molecular formula of this compound is C10H11NO2 . It has a molar mass of 177.2 g/mol .


Physical And Chemical Properties Analysis

This compound has a predicted density of 1.258±0.06 g/cm3 and a predicted boiling point of 365.9±22.0 °C . It has a pKa value of 8.33±0.50 .

Scientific Research Applications

5-Ethoxy-1H-indol-4-ol has been studied for its potential applications in various fields of scientific research. In medicine, it has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, it has been studied for its potential use as a natural pesticide and growth regulator for crops. In material science, it has been studied for its potential use as a building block for the synthesis of new materials with unique properties.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Ethoxy-1H-indol-4-ol in lab experiments is its relatively low toxicity compared to other chemical compounds. It is also relatively easy to synthesize using various methods. However, one limitation is its low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 5-Ethoxy-1H-indol-4-ol. One direction is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another direction is the exploration of its potential use as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer. Additionally, there is potential for the development of new materials with unique properties using this compound as a building block.

Synthesis Methods

The synthesis of 5-Ethoxy-1H-indol-4-ol can be achieved through various methods, including the Fischer indole synthesis, Pictet-Spengler reaction, and the Bischler-Napieralski reaction. The Fischer indole synthesis involves the reaction between an aryl hydrazine and a ketone or aldehyde in the presence of an acid catalyst. The Pictet-Spengler reaction involves the reaction between an aldehyde or ketone and an amino acid to form an iminium ion, which then undergoes cyclization to form the indole ring. The Bischler-Napieralski reaction involves the reaction between a β-amino ketone and a halogenated aromatic compound in the presence of a Lewis acid catalyst.

Safety and Hazards

Due to its chemical activity, appropriate safety practices should be followed when handling 5-Ethoxy-1H-indol-4-ol . This includes wearing protective gloves and glasses, avoiding contact with skin and eyes, and keeping away from sources of fire . It’s also important to ensure proper ventilation when using this compound to avoid inhalation or ingestion . In case of ingestion or exposure, seek medical attention immediately .

properties

IUPAC Name

5-ethoxy-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-2-13-9-4-3-8-7(10(9)12)5-6-11-8/h3-6,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZYLCBKDYUUES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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